molecular formula C14H16N2O3 B2642871 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid CAS No. 362671-92-9

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid

Cat. No.: B2642871
CAS No.: 362671-92-9
M. Wt: 260.293
InChI Key: UKWYDYWBVOVLJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid typically involves the annulation of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions are mild, and the method shows good functional group tolerance, making it suitable for the synthesis of various quinazolinone derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The hexanoic acid chain can be substituted with different functional groups to create new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the quinazolinone core.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and physicochemical properties, making them valuable for further research and development.

Scientific Research Applications

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is unique due to its specific structure, which combines the quinazolinone core with a hexanoic acid chain. This unique structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-oxoquinazolin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(18)8-2-1-5-9-16-10-15-12-7-4-3-6-11(12)14(16)19/h3-4,6-7,10H,1-2,5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWYDYWBVOVLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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